

Application Note: Analysis of Demeton-O by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Demeton-O

Cat. No.: B165995

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Abstract

This application note provides a comprehensive guide for the determination of **Demeton-O** in food and water matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation using QuEChERS for food samples and Solid-Phase Microextraction (SPME) for water samples are presented. Optimized GC-MS parameters for the sensitive and selective analysis of **Demeton-O** are outlined, including recommended quantification and confirmation ions for Selected Ion Monitoring (SIM) mode. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Demeton-O is an organophosphate pesticide that has been used to control a variety of pests on agricultural crops. Due to its potential toxicity, monitoring its residues in food and water is crucial for ensuring public health and environmental safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of pesticide residues due to its high sensitivity, selectivity, and robustness. This application note describes validated methods for the analysis of **Demeton-O**, providing detailed experimental procedures and performance data.

Experimental Protocols

Sample Preparation

Two primary methods of sample preparation are presented, tailored for different matrices: QuEChERS for food samples and SPME for water samples.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Homogenized food sample
- Acetonitrile (ACN), pesticide residue grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO_4 . For pigmented samples, d-SPE tubes containing PSA, MgSO_4 , and graphitized carbon black (GCB) are recommended.[\[4\]](#)
- 50 mL centrifuge tubes
- Centrifuge capable of at least 4000 rpm

Procedure:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile to the tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl).
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
- Shake the d-SPE tube for 30 seconds.

- Centrifuge the d-SPE tube at ≥ 4000 rpm for 5 minutes.
- The supernatant is ready for GC-MS analysis. An aliquot may be transferred to an autosampler vial.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is highly effective for concentrating organic analytes from aqueous samples.[\[5\]](#)

Materials:

- SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
- SPME holder
- Heating magnetic stirrer
- Sample vials with septa (e.g., 15 mL)
- Stir bar

Procedure:

- Place 10 mL of the water sample into a 15 mL vial containing a stir bar.
- If required, adjust the sample pH and add salt (e.g., NaCl to a final concentration of 25% v/v) to improve extraction efficiency.[\[6\]](#)
- Place the vial on the heating magnetic stirrer and set the temperature (e.g., 60°C) and stirring speed (e.g., 700 rpm).[\[7\]](#)
- Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 45-60 minutes).[\[7\]](#)
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

- Gas Chromatograph with a split/splitless injector
- Mass Spectrometer (Single Quadrupole or equivalent)

GC Conditions:

- Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp 1: 25°C/min to 180°C
 - Ramp 2: 5°C/min to 280°C, hold for 5 minutes

MS Conditions:

- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Demeton-O Mass Spectral Data

The mass spectrum of **Demeton-O** is characterized by several key fragments. Based on the NIST Mass Spectrometry Data Center, the following ions are recommended for SIM mode analysis.

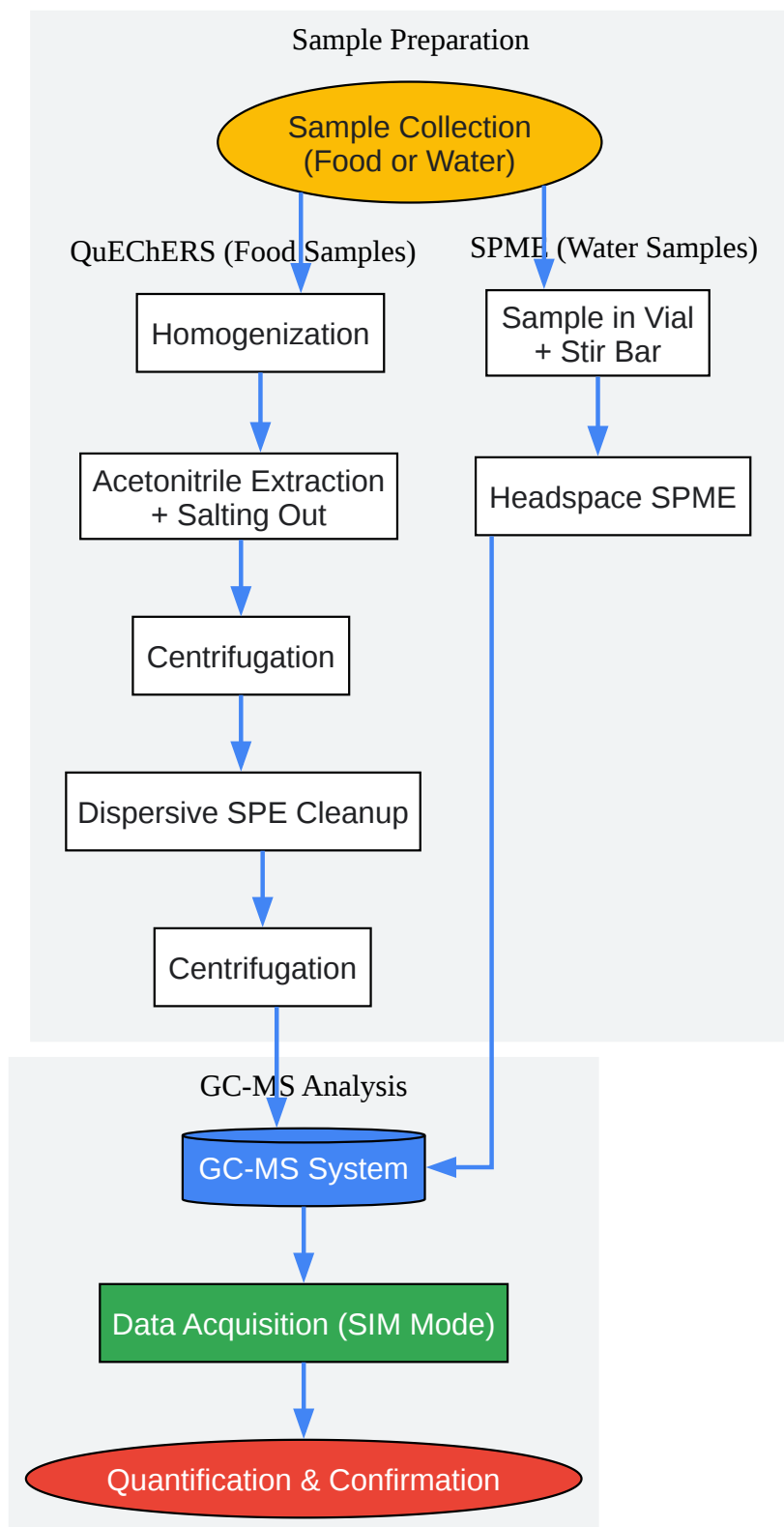
Ion Type	m/z	Relative Abundance
Quantification Ion	88	100% (Base Peak)
Confirmation Ion 1	61	~75%
Confirmation Ion 2	109	~60%
Confirmation Ion 3	137	~40%

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of organophosphate pesticides, including **Demeton-O**, using GC-MS. The specific values can vary depending on the matrix and the specific instrument used.

Parameter	Typical Range	Reference
Linearity (R^2)	≥ 0.99	[8]
Limit of Detection (LOD)	0.01 - 5 $\mu\text{g/L}$	
Limit of Quantification (LOQ)	0.05 - 15 $\mu\text{g/L}$	
Recovery	70 - 120%	[7]
Relative Standard Deviation (RSD)	< 20%	[7]

Mandatory Visualization



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Caption: Experimental workflow for **Demeton-O** analysis.

Conclusion

The methods described in this application note provide a robust and reliable framework for the analysis of **Demeton-O** in both food and water samples. The QuEChERS and SPME sample preparation protocols are effective in extracting and cleaning up the analyte from complex matrices. The optimized GC-MS parameters in SIM mode allow for the sensitive and selective quantification of **Demeton-O** at levels relevant to regulatory monitoring. Proper method validation should be performed in the user's laboratory to ensure data quality and accuracy.

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